(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C24H19N3O2S and its molecular weight is 413.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on similar compounds has explored synthetic methodologies and chemical transformations. For instance, the reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride results in the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, demonstrating the versatility of acrylonitrile derivatives in organic synthesis (Frolov et al., 2005). Furthermore, the efficient one-pot synthesis of substituted 2-aminothiophenes with coumarin–thiazole scaffolds highlights the importance of integrating these moieties for creating novel heterocyclic compounds under environmentally benign conditions (Kavitha et al., 2018).
Antimicrobial Applications
The incorporation of coumarin–thiazole derivatives into polymers, such as polyurethane coatings, has been shown to impart significant antimicrobial properties. This indicates the potential of these compounds in developing antimicrobial surfaces, which could have wide-ranging applications in healthcare, food safety, and materials science (El‐Wahab et al., 2014).
Antiproliferative and Anticancer Research
The study of heterocyclic systems derived from 3-(3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-2H-chromen-2-one, similar in structure to the queried compound, has revealed significant antiproliferative activity against cancer cell lines. This suggests the potential of these compounds in anticancer research, offering insights into the development of new therapeutic agents (Kaddah et al., 2021).
Properties
IUPAC Name |
(Z)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-15(2)16-7-9-19(10-8-16)26-13-18(12-25)23-27-21(14-30-23)20-11-17-5-3-4-6-22(17)29-24(20)28/h3-11,13-15,26H,1-2H3/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMJBNRSZXUQK-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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